molecular formula C9H8N2O2 B2884852 2-(3-Amino-4-cyanophenyl)acetic acid CAS No. 1824651-98-0

2-(3-Amino-4-cyanophenyl)acetic acid

Cat. No.: B2884852
CAS No.: 1824651-98-0
M. Wt: 176.175
InChI Key: JXBOJXPGLVDFKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Amino-4-cyanophenyl)acetic acid (CAS 1824651-98-0) is a high-value chemical building block with the molecular formula C9H8N2O2 and a molecular weight of 176.17 g/mol . This compound, characterized by the simultaneous presence of an amino group, a nitrile group, and a carboxylic acid functional group on its phenyl ring, offers versatile reactivity for sophisticated molecular construction in medicinal and synthetic chemistry. The carboxylic acid and amino groups facilitate the formation of amide bonds, a cornerstone for linking molecular fragments, while the electron-withdrawing nitrile group can influence the electronic properties of the aromatic system and serve as a precursor for other functional groups. While a complete safety data profile for this specific compound is not publicly available, researchers should handle it with appropriate precautions and consult the product's Safety Data Sheet (SDS) . This product is intended For Research Use Only and is not approved for diagnostic or therapeutic use in humans. Available in powder form and typically stored at room temperature, it can be supplied in various volumes and purities, including high and ultra-high purity grades suitable for demanding applications such as pharmaceutical development and life science research . The compound's structure has been extensively characterized using advanced spectroscopic techniques, including FT-IR, FT-Raman, and NMR, supported by computational studies to understand its fundamental vibrational and electronic properties . These studies provide researchers with a deep understanding of the molecule's physical characteristics, which is crucial for its application in method development and analytical workflows.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(3-amino-4-cyanophenyl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c10-5-7-2-1-6(3-8(7)11)4-9(12)13/h1-3H,4,11H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXBOJXPGLVDFKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CC(=O)O)N)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 3 Amino 4 Cyanophenyl Acetic Acid

Retrosynthetic Strategies for 2-(3-Amino-4-cyanophenyl)acetic acid

Retrosynthetic analysis is a technique used to plan the synthesis of complex organic molecules by breaking them down into simpler, commercially available starting materials. For this compound, several logical disconnection points can be considered, primarily revolving around the carbon-carbon and carbon-nitrogen bonds attached to the aromatic ring.

One common strategy involves disconnecting the acetic acid side chain, which simplifies the target to a substituted aniline. This leads to two main retrosynthetic pathways:

Pathway A: Disconnection of the C-C bond of the acetic acid moiety. This approach considers the acetic acid side chain as a single unit attached to the aromatic ring. The synthesis would then focus on forming this bond, for example, through a cross-coupling reaction.

Pathway B: Stepwise construction of the acetic acid side chain. This strategy involves a two-step process where a two-carbon unit is first introduced, which is then converted to the carboxylic acid. A common precursor for this is a benzyl cyanide (phenylacetonitrile) intermediate, which can be hydrolyzed to the corresponding phenylacetic acid.

A second major retrosynthetic approach focuses on the introduction of the amino and cyano groups onto a pre-existing phenylacetic acid core. This strategy might involve nitration followed by reduction to introduce the amino group, and a Sandmeyer reaction or a related transformation to install the cyano group.

Approaches to the Amino-Substituted Phenyl Acetic Acid Core

A key aspect in the synthesis of this compound is the construction of the amino-substituted phenylacetic acid framework. A common and effective method to introduce an amino group onto an aromatic ring is through the reduction of a nitro group. This two-step sequence involves:

Nitration: The aromatic ring is first nitrated using a mixture of nitric acid and sulfuric acid. The position of nitration is directed by the existing substituents on the ring.

Reduction: The resulting nitro group is then reduced to an amino group. This can be achieved using various reducing agents, such as iron, zinc, or tin in the presence of an acid, or through catalytic hydrogenation.

For instance, a plausible route could start from a commercially available nitrophenylacetonitrile. The nitro group can be reduced to an amine, and the nitrile can then be hydrolyzed to the carboxylic acid. An industrial preparation method for 3-aminophenylacetic acid has been described starting from p-nitrophenylacetonitrile, involving reduction, acetylation, nitration, hydrolysis, esterification, deamination, another reduction, and a final hydrolysis step google.com.

Introduction of the Cyano Moiety in this compound Synthesis

The introduction of a cyano group onto an aromatic ring is a crucial step in the synthesis of this compound. The cyano group is a versatile functional group that can be converted into other functionalities such as amines, amides, and carboxylic acids nih.gov.

Several methods can be employed to introduce a cyano group:

Sandmeyer Reaction: This is a classic method for introducing a cyano group onto an aromatic ring. It involves the diazotization of a primary aromatic amine with nitrous acid, followed by treatment with a copper(I) cyanide salt. This method is particularly useful when the starting material is an aniline derivative.

Nucleophilic Aromatic Substitution (SNAr): If the aromatic ring is activated by electron-withdrawing groups, a halogen substituent can be displaced by a cyanide nucleophile.

Palladium-catalyzed Cyanation: Modern cross-coupling reactions using palladium catalysts offer a mild and efficient way to introduce a cyano group. This method typically involves the reaction of an aryl halide or triflate with a cyanide source, such as zinc cyanide or potassium ferrocyanide, in the presence of a palladium catalyst and a suitable ligand.

The choice of method depends on the specific substrate and the compatibility of the reaction conditions with other functional groups present in the molecule. For example, if the synthesis starts with an aminophenylacetic acid derivative, the Sandmeyer reaction would be a logical choice for introducing the cyano group.

Formation of the Acetic Acid Side Chain in this compound

The formation of the acetic acid side chain is a key transformation in the synthesis of phenylacetic acids. There are several established methods to achieve this:

Hydrolysis of Benzyl Cyanides: One of the most common methods is the hydrolysis of a corresponding benzyl cyanide (phenylacetonitrile). This hydrolysis can be carried out under either acidic or basic conditions libretexts.orglibretexts.org. Heating the nitrile with a dilute acid like hydrochloric acid or with an aqueous alkali solution like sodium hydroxide will yield the carboxylic acid libretexts.org.

Willgerodt-Kindler Reaction: This reaction allows for the conversion of an aryl alkyl ketone to a terminal carboxylic acid with the same number of carbon atoms. While not a direct route to an acetic acid from a simple benzene (B151609) ring, it can be a useful method if a suitable ketone precursor is available.

Carbonylation Reactions: Palladium-catalyzed carbonylation of benzyl halides in the presence of carbon monoxide and water or an alcohol can also lead to the formation of phenylacetic acids or their esters google.com.

The hydrolysis of a benzyl cyanide is often the most straightforward approach, especially if the cyano group is already present on the aromatic ring from a previous step or if a cyanomethyl group is introduced onto the ring.

Advanced Synthetic Techniques Potentially Applicable to this compound

Modern synthetic organic chemistry offers a range of advanced techniques that could potentially be applied to the synthesis of this compound and its derivatives, offering advantages in terms of efficiency, selectivity, and milder reaction conditions.

Recent advancements in catalysis provide innovative ways to form carbon-carbon bonds. For instance, palladium-catalyzed α-arylation of acetic acid derivatives has been developed as a direct method to synthesize α-phenylacetic acids sci-hub.stacs.orgnih.govresearchgate.net. This approach involves the direct coupling of an aryl halide with acetic acid or its derivatives, mediated by a palladium catalyst sci-hub.stresearchgate.net.

Photoredox catalysis has also emerged as a powerful tool in organic synthesis. Photocatalytic methods can be used for the generation of radicals from readily available precursors. For example, a photocatalytic strategy for decyanative radical addition has been described, which allows for the generation of α-heteroatom methyl radicals from acetonitrile derivatives chemrxiv.org. While this specific application focuses on hydrofunctionalization, the underlying principle of generating radicals from nitriles could potentially be adapted for other transformations.

These catalytic methods could offer more direct and atom-economical routes to the target molecule compared to traditional multi-step sequences.

If the target molecule or its derivatives require a specific stereochemistry at the α-carbon of the acetic acid side chain, stereoselective synthetic methods must be employed. The synthesis of enantiomerically pure α-amino acids and their derivatives is of great importance in medicinal chemistry.

Several strategies can be used to achieve stereoselectivity:

Chiral auxiliaries: A chiral auxiliary can be attached to the substrate to direct the stereochemical outcome of a reaction, and is then removed in a subsequent step.

Asymmetric catalysis: Chiral catalysts can be used to favor the formation of one enantiomer over the other. This includes methods like asymmetric hydrogenation or phase-transfer catalysis.

Enzymatic resolutions: Enzymes can be used to selectively react with one enantiomer in a racemic mixture, allowing for the separation of the two enantiomers. For example, lipase-catalyzed enantioselective acylation has been used for the preparation of highly enantiopure amino acids.

Photobiocatalysis: This emerging field combines the advantages of photoredox catalysis and biocatalysis to achieve novel and highly selective transformations. Recently, a photobiocatalytic method for the asymmetric sp3-sp3 oxidative cross-coupling between organoboron reagents and amino acids has been reported nih.gov.

These stereoselective methods would be crucial for the synthesis of chiral derivatives of this compound for applications where specific stereoisomers are required.

Principles of Green Chemistry in this compound Production

Green chemistry is a foundational approach in modern chemical manufacturing that aims to reduce or eliminate the use and generation of hazardous substances. bridgew.edu Its principles are integral to developing sustainable synthetic routes for this compound. The application of these principles addresses the environmental and health impacts across the entire lifecycle of the chemical product. nih.gov

Key green chemistry principles applicable to the synthesis of this compound include:

Prevention of Waste: The primary goal is to design synthetic pathways that generate minimal waste, avoiding the need for costly and environmentally burdensome treatment and disposal. nih.gov This is achieved by optimizing reaction conditions to maximize yield and selectivity.

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. nih.gov For instance, addition reactions are inherently more atom-economical than substitution or elimination reactions. In a potential synthesis, the catalytic reduction of a nitro group to an amine using H₂ gas is highly atom-economical, as the only byproduct is water.

Less Hazardous Chemical Syntheses: Wherever feasible, synthetic methodologies should employ and generate substances that have little to no toxicity to human health and the environment. skpharmteco.comwordpress.com This involves careful selection of reagents and intermediates. For example, when considering the reduction of a nitro precursor, catalytic hydrogenation is preferred over methods using stoichiometric heavy metals like tin or iron, which result in toxic metal waste streams.

Safer Solvents and Auxiliaries: The use of auxiliary substances like solvents and separation agents should be minimized or replaced with more innocuous alternatives. nih.gov Traditional syntheses may use chlorinated solvents, which are toxic and environmentally persistent. A greener approach would involve substituting these with solvents like water, ethanol, or supercritical fluids, or exploring solvent-free reaction conditions. nih.gov

Design for Energy Efficiency: Energy requirements for chemical processes should be minimized by conducting syntheses at ambient temperature and pressure whenever possible. nih.gov The use of microwave-assisted synthesis or flow chemistry can significantly reduce reaction times and energy consumption compared to conventional batch heating methods. nih.gov

Use of Catalysis: Catalytic reagents are superior to stoichiometric reagents as they are used in small amounts and can be recycled and reused, reducing waste and often enabling more selective transformations. nih.gov In the synthesis of this compound, a palladium-on-carbon catalyst for nitro group reduction is a prime example of efficient catalysis.

The following table compares conventional and greener approaches for a hypothetical key step in the synthesis of this compound: the reduction of a nitro-group precursor.

Green Chemistry Principle Conventional Method (e.g., Bechamp Reduction) Greener Alternative (Catalytic Hydrogenation) Environmental/Safety Benefit
Prevention of Waste Generates large volumes of iron/iron oxide sludge.The only byproduct is water.Reduces solid waste disposal needs and costs.
Atom Economy Low atom economy due to stoichiometric use of iron and acid.High atom economy; hydrogen atoms are incorporated into the product and water.Maximizes the use of raw materials.
Less Hazardous Synthesis Uses strong acids; produces metallic waste.Uses flammable hydrogen gas, but avoids toxic metal waste.Eliminates toxic heavy metal waste streams. skpharmteco.com
Catalysis Stoichiometric reaction.Uses a small amount of a recyclable catalyst (e.g., Pd/C).Reduces reagent consumption and allows for catalyst reuse.

Optimization and Scale-Up Considerations for this compound Synthesis

Transitioning a synthetic route for this compound from a laboratory setting to industrial-scale production introduces significant challenges that require careful optimization and engineering solutions. mdpi.comacs.org The goal is to ensure the process is safe, reproducible, cost-effective, and environmentally sound at a larger scale.

Process Optimization: Optimization is a critical phase that involves systematically refining reaction parameters to maximize product yield and purity while minimizing costs and environmental impact. Key parameters for optimization include:

Reactant Concentration and Stoichiometry: Adjusting the ratio of reactants can improve conversion rates and minimize the formation of byproducts.

Catalyst Selection and Loading: The choice of catalyst can dramatically affect reaction rate and selectivity. Optimizing the catalyst loading ensures maximum efficiency without unnecessary cost.

Temperature and Pressure: These parameters are crucial for controlling reaction kinetics and thermodynamics. Finding the optimal balance is key to achieving high yield in a reasonable timeframe.

Solvent System: The solvent can influence reactant solubility, reaction rate, and product isolation. Optimization may involve testing different solvents or solvent mixtures.

Reaction Time: Monitoring the reaction progress allows for the determination of the optimal time needed for completion, avoiding byproduct formation from over-reaction or low yields from incomplete conversion.

The table below outlines key parameters for optimization in a critical hydrogenation step.

Parameter Objective Method of Optimization Potential Challenges
Hydrogen Pressure Maximize reaction rate while ensuring safety.Varying pressure in a high-pressure reactor and analyzing reaction kinetics.Higher pressures require more robust and expensive equipment.
Temperature Achieve optimal reaction rate without causing thermal degradation or side reactions.Running the reaction at various temperatures and analyzing yield and purity via HPLC.Exothermic nature of the reaction requires careful heat management.
Catalyst Loading Minimize catalyst cost while maintaining a high conversion rate.Performing runs with different weight percentages of the catalyst.Catalyst deactivation over time; potential for metal leaching into the product.
Agitation/Mixing Ensure efficient mass transfer between gas (H₂), liquid, and solid catalyst phases.Testing different impeller designs and agitation speeds.Inadequate mixing can lead to slow or incomplete reactions.

Scale-Up Considerations: Scaling up a chemical synthesis is not merely about using larger flasks; it involves addressing fundamental chemical engineering challenges.

Heat Transfer: Many organic reactions are exothermic. A reaction that is easily controlled in a small flask can generate a dangerous amount of heat in a large reactor, potentially leading to a runaway reaction. The surface-area-to-volume ratio decreases as the reactor size increases, making heat dissipation less efficient. Industrial reactors must be equipped with sophisticated cooling jackets and heat exchangers.

Mass Transfer: In multi-phase reactions, such as the catalytic hydrogenation of a nitro precursor, efficient mixing is crucial for ensuring the reactants come into contact. What works in a lab with a small magnetic stir bar is not sufficient for a multi-ton reactor, which requires powerful overhead stirrers and baffles to ensure homogeneity.

Safety and Handling: Handling large quantities of hazardous materials, such as flammable solvents, corrosive acids, and toxic reagents like cyanides, requires stringent safety protocols, specialized containment facilities, and personal protective equipment (PPE). Process safety management (PSM) studies are conducted to identify and mitigate potential hazards.

Purification and Isolation: Methods like column chromatography, which are common in the lab, are often impractical and too expensive for large-scale production. At an industrial scale, purification relies on more robust techniques such as crystallization, distillation, and liquid-liquid extraction. Developing an efficient and scalable crystallization process is often a critical step for achieving the desired product purity.

Waste Management: Industrial-scale synthesis generates significantly larger volumes of waste. This includes spent solvents, aqueous waste from extractions and washes, and used catalysts. A comprehensive waste management plan is required, focusing on recycling solvents, treating aqueous streams to neutralize pH and remove contaminants, and recovering and regenerating catalysts where possible.

Chemical Reactivity and Transformation Studies of 2 3 Amino 4 Cyanophenyl Acetic Acid

Reactions of the Carboxylic Acid Group in 2-(3-Amino-4-cyanophenyl)acetic acid

The carboxylic acid moiety in this compound is a primary site for reactions such as esterification, amidation, and decarboxylation. These transformations are fundamental in modifying the properties of the molecule and for the synthesis of various derivatives.

Esterification of this compound can be achieved through various methods, commonly involving reaction with an alcohol in the presence of an acid catalyst. While specific studies on the esterification of this compound are not extensively documented in publicly available literature, the esterification of structurally similar compounds provides insight into the expected reactivity. For instance, the esterification of 3-nitro-4-aminophenylacetic acid to its methyl ester has been reported, a process that is analogous to the esterification of the target compound google.com.

A general and effective method for the esterification of amino acids is the Fischer esterification, which involves heating the amino acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid.

Table 1: Representative Esterification Reactions of Phenylacetic Acid Derivatives

ReactantAlcoholCatalystProductYield (%)Reference
3-Nitro-4-aminophenylacetic acidMethanolSulfuric AcidMethyl 3-nitro-4-aminophenylacetate89 google.com
p-Nitophenylacetonitrile (hydrolyzed and esterified in situ)MethanolSulfuric AcidMethyl p-nitrophenylacetateNot specified google.com

This table presents data for analogous compounds to illustrate the expected esterification reactivity of this compound.

The reaction conditions for the esterification of this compound would likely be similar to those used for related aminophenylacetic acids. The presence of the amino group can sometimes complicate acid-catalyzed reactions due to its basicity, potentially requiring a larger amount of acid catalyst.

The carboxylic acid group of this compound can be converted to an amide through reaction with a primary or secondary amine. This transformation typically requires the activation of the carboxylic acid, which can be achieved using a variety of coupling agents. Common coupling agents include carbodiimides (like DCC or EDC), activated esters, or the conversion of the carboxylic acid to an acyl chloride.

Boric acid has also emerged as an effective catalyst for the direct amidation of carboxylic acids with amines, offering a greener and more atom-economical alternative to traditional coupling reagents orgsyn.org. This method has been successfully applied to a wide range of carboxylic acids and amines orgsyn.org.

Table 2: Amidation of Phenylacetic Acid Derivatives

Carboxylic AcidAmineCoupling Agent/CatalystSolventProductReference
2-((4-Cyanophenyl)amino)acetic acidEthyl 3-(3-amino-4-(methylamino)-N-(pyridin-2-yl)benzamido)propanoateN,N'-CarbonyldiimidazoleTetrahydrofuranEthyl 3-(2-((4-cyanophenylamino)methyl)-1-methyl-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido)propanoate googleapis.com
Various Carboxylic AcidsVarious AminesBoric AcidToluene (with azeotropic removal of water)Corresponding Amides orgsyn.org

This table includes data for a structurally similar compound and a general catalytic method to indicate the expected amidation reactivity of this compound.

Decarboxylation, the removal of the carboxyl group as carbon dioxide, from simple phenylacetic acids is generally not a facile process and requires forcing conditions. However, the presence of certain functional groups can facilitate this reaction. For amino acids, decarboxylation can be achieved under various conditions, including thermal, acidic, or basic catalysis, and can also be enzyme-mediated.

Specific studies on the decarboxylation of this compound are not prevalent in the literature. In general, the decarboxylation of arylacetic acids can be promoted by oxidizing agents or through photoredox catalysis organic-chemistry.org. For instance, copper-catalyzed aerobic oxidative decarboxylation of phenylacetic acids can yield aromatic carbonyl compounds organic-chemistry.org.

It is important to note that the stability of the resulting carbanion or radical intermediate plays a crucial role in the ease of decarboxylation. The electron-withdrawing cyano group and the electron-donating amino group on the phenyl ring of this compound would have opposing effects on the stability of such intermediates, making the prediction of its decarboxylation behavior complex without experimental data.

Transformations Involving the Aromatic Amino Group of this compound

The aromatic amino group in this compound is a versatile functional handle for a variety of chemical transformations, including acylation, alkylation, and arylation reactions. These reactions are crucial for the synthesis of a wide array of derivatives with potential applications in medicinal chemistry and materials science.

The amino group of this compound can be readily acylated using various acylating agents such as acyl chlorides, anhydrides, or carboxylic acids in the presence of a coupling agent. This reaction leads to the formation of an amide linkage at the nitrogen atom.

A study on the N-protection of the similar compound, 3-amino-3-(4-cyanophenyl)propanoic acid, demonstrates the feasibility of N-acylation researchgate.net. In this work, the amino group was protected with Boc (di-tert-butyl dicarbonate) and Fmoc (9-fluorenylmethyloxycarbonyl chloride) groups, which are common protecting groups in peptide synthesis and are installed via acylation reactions researchgate.net.

Table 3: N-Acylation of an Analogous Aminophenylpropanoic Acid

ReactantAcylating AgentBaseSolventProductYield (%)Reference
(±)-3-Amino-3-(4-cyanophenyl)propanoic acidFmoc-OSuNaHCO₃Acetone/Water(±)-3-(Fmoc-amino)-3-(4-cyanophenyl)propanoic acid58 researchgate.net
(±)-3-Amino-3-(4-cyanophenyl)propanoic acidBoc₂ONot specifiedNot specified(±)-3-(Boc-amino)-3-(4-cyanophenyl)propanoic acidNot specified researchgate.net

This table showcases N-acylation on a similar molecule to infer the reactivity of the amino group in this compound.

The acylation is typically carried out in the presence of a base to neutralize the acid generated during the reaction. The choice of solvent and base depends on the specific acylating agent and the substrate.

The aromatic amino group of this compound can undergo N-alkylation and N-arylation to form secondary and tertiary amines.

N-Alkylation: The N-alkylation of aromatic amines can be achieved by reaction with alkyl halides, although over-alkylation to form quaternary ammonium salts can be a competing reaction. More controlled mono-alkylation can often be achieved using reductive amination with aldehydes or ketones. A method for selective mono-N-alkylation of 3-amino alcohols has been developed using chelation with 9-borabicyclo[3.3.1]nonane (9-BBN), which could potentially be adapted for aminocarboxylic acids organic-chemistry.org.

N-Arylation: The N-arylation of aromatic amines, often referred to as the Buchwald-Hartwig amination or Ullmann condensation, typically involves the reaction of the amine with an aryl halide or triflate in the presence of a palladium or copper catalyst and a base. These reactions are powerful tools for the formation of C-N bonds. Copper-catalyzed Chan-Evans-Lam reactions provide a method for the N-arylation of aminobenzene sulfonamides, showcasing a related transformation on a substituted aniline rsc.org.

Due to the lack of specific examples for this compound, the following table provides general conditions for these transformations on related aromatic amines.

Table 4: General Conditions for N-Alkylation and N-Arylation of Aromatic Amines

TransformationReagentsCatalystBaseSolventGeneral Product
N-AlkylationAlkyl HalideNoneK₂CO₃, Et₃NDMF, CH₃CNN-Alkyl Aromatic Amine
N-Arylation (Buchwald-Hartwig)Aryl Halide/TriflatePalladium complexNaOtBu, Cs₂CO₃Toluene, DioxaneN-Aryl Aromatic Amine
N-Arylation (Ullmann)Aryl HalideCopper saltK₂CO₃, Cs₂CO₃DMF, PyridineN-Aryl Aromatic Amine

This table presents generalized conditions for reactions of aromatic amines, which are expected to be applicable to this compound.

The reactivity of the amino group in this compound in these transformations would be influenced by the electronic effects of the other substituents on the aromatic ring. The electron-withdrawing cyano and carboxylic acid groups would decrease the nucleophilicity of the amino group compared to aniline, potentially requiring more forcing reaction conditions.

Diazotization and Coupling Reactions

The primary aromatic amino group in this compound is readily converted into a diazonium salt. This reaction, known as diazotization, typically involves treating the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl) at low temperatures (0–5 °C) to ensure the stability of the resulting diazonium salt. slideshare.netorganic-chemistry.org

The resulting diazonium salt, 2-(4-cyano-3-diazoniophenyl)acetic acid, is a highly versatile intermediate. The diazonium group (-N₂⁺) is an excellent leaving group (as N₂ gas) and can be substituted by a wide variety of nucleophiles in Sandmeyer-type reactions. More significantly, it can act as an electrophile in azo coupling reactions. slideshare.net In these reactions, the diazonium salt reacts with electron-rich aromatic compounds, such as phenols or anilines, to form highly colored azo compounds. researchgate.net The coupling reaction is an electrophilic aromatic substitution where the diazonium ion attacks the activated aromatic ring, usually at the para position to the activating group. slideshare.net

Table 1: Representative Azo Coupling Reactions of Diazotized this compound

Coupling Agent Product Structure Product Name
Phenol 2-(4-Cyano-3-((4-hydroxyphenyl)diazenyl)phenyl)acetic acid
Aniline 2-(3-((4-Aminophenyl)diazenyl)-4-cyanophenyl)acetic acid
N,N-Dimethylaniline 2-(4-Cyano-3-((4-(dimethylamino)phenyl)diazenyl)phenyl)acetic acid

Reactivity of the Cyano Group in this compound

The cyano (nitrile) group (-C≡N) is a versatile functional group that can undergo several important transformations, including hydrolysis, reduction, and cycloaddition.

The cyano group can be hydrolyzed to a carboxylic acid or an amide under acidic or basic conditions. lumenlearning.comlibretexts.org

Acid-Catalyzed Hydrolysis : Heating the compound with an aqueous solution of a strong acid, such as sulfuric acid or hydrochloric acid, converts the nitrile first to an amide intermediate (2-(3-amino-4-carbamoylphenyl)acetic acid) and then to the corresponding dicarboxylic acid (2-(3-amino-4-carboxyphenyl)acetic acid). libretexts.orgchemguide.co.uk The reaction proceeds through protonation of the nitrile nitrogen, which increases the electrophilicity of the carbon atom, facilitating the nucleophilic attack by water. lumenlearning.com

Base-Catalyzed Hydrolysis : Alternatively, heating the nitrile with an aqueous solution of a base, like sodium hydroxide, also yields the carboxylic acid. chemistrysteps.com The reaction initially forms a carboxylate salt (e.g., sodium 2-(3-amino-4-carboxyphenyl)acetate), which upon subsequent acidification, provides the free dicarboxylic acid. libretexts.orgchemguide.co.uk

Table 2: Hydrolysis of the Cyano Group

Conditions Intermediate Product Final Product
H₃O⁺, Heat 2-(3-Amino-4-carbamoylphenyl)acetic acid 2-(3-Amino-4-carboxyphenyl)acetic acid

The cyano group can be reduced to a primary amine (-CH₂NH₂) using various reducing agents. This transformation is valuable for introducing a basic aminomethyl group.

Catalytic Hydrogenation : This method involves treating the nitrile with hydrogen gas (H₂) in the presence of a metal catalyst such as Raney Nickel, platinum, or palladium on carbon (Pd/C). researchgate.netstudymind.co.uk High pressures and temperatures are often required. To prevent the formation of secondary and tertiary amine byproducts, ammonia is sometimes added to the reaction mixture. commonorganicchemistry.com

Chemical Reduction : Strong reducing agents like lithium aluminum hydride (LiAlH₄) in a dry ether solvent, followed by an aqueous workup, effectively reduce nitriles to primary amines. researchgate.netyoutube.com Borane complexes, such as borane-tetrahydrofuran (BH₃-THF), are also commonly used for this conversion. commonorganicchemistry.com

Table 3: Common Reagents for the Reduction of the Cyano Group

Reagent Conditions Product
H₂/Raney Ni High pressure, heat 2-(3-Amino-4-(aminomethyl)phenyl)acetic acid
LiAlH₄ 1. Dry Ether/THF2. H₂O 2-(3-Amino-4-(aminomethyl)phenyl)acetic acid

The nitrile group can participate as a 2π component in cycloaddition reactions to form heterocyclic systems. A notable example is the [3+2] cycloaddition with azides to form tetrazoles. researchgate.net The formation of tetrazines from nitriles is also a known transformation, often requiring specific reagents and conditions. For instance, 4-cyanophenylacetic acid can be used as a nitrile precursor to synthesize 1,2,4,5-tetrazines by reacting with other nitriles and hydrazine in the presence of a Lewis acid catalyst. sigmaaldrich.com

Electrophilic Aromatic Substitution on the Phenyl Ring of this compound

Electrophilic aromatic substitution (EAS) involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. masterorganicchemistry.com The regiochemical outcome of such reactions on the phenyl ring of this compound is governed by the directing effects of the three existing substituents.

-NH₂ (Amino) group : A strongly activating, ortho-, para-director.

-CH₂COOH (Acetic acid) group : A weakly deactivating, ortho-, para-director.

-CN (Cyano) group : A strongly deactivating, meta-director.

The powerful activating and ortho-, para-directing effect of the amino group dominates the reactivity of the ring. Therefore, incoming electrophiles are directed to the positions ortho (C-2) and para (C-6) to the amino group. The para position (C-6) is sterically hindered by the adjacent acetic acid group. The other ortho position (C-2) is also somewhat hindered. The position meta to the amino group (C-5) is strongly deactivated by the cyano group. Consequently, electrophilic substitution is most likely to occur at the C-2 position of the phenyl ring.

Table 4: Predicted Major Products of Electrophilic Aromatic Substitution

Reaction Reagents Major Product
Nitration HNO₃, H₂SO₄ 2-(3-Amino-4-cyano-2-nitrophenyl)acetic acid
Bromination Br₂, FeBr₃ 2-(2-Bromo-3-amino-4-cyanophenyl)acetic acid

Nucleophilic Aromatic Substitution on the Phenyl Ring of this compound

Nucleophilic aromatic substitution (NAS) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. libretexts.org This reaction typically requires two main features on the aromatic ring:

A good leaving group (such as a halide).

The presence of strong electron-withdrawing groups (like -NO₂ or -CN) positioned ortho or para to the leaving group. youtube.com

The parent molecule, this compound, does not possess a suitable leaving group, making it generally unreactive towards NAS via the common addition-elimination mechanism. youtube.com However, the diazonium salt formed via diazotization (see section 3.2.3) can undergo NAS, where the diazonium group serves as an excellent leaving group (N₂). This allows for the introduction of various nucleophiles onto the phenyl ring at the C-3 position through reactions like the Sandmeyer or Schiemann reactions. organic-chemistry.org

Table 5: Nucleophilic Aromatic Substitution of Diazotized this compound

Reagent Reaction Name Product
CuCl/HCl Sandmeyer Reaction 2-(3-Chloro-4-cyanophenyl)acetic acid
CuBr/HBr Sandmeyer Reaction 2-(3-Bromo-4-cyanophenyl)acetic acid
CuCN/KCN Sandmeyer Reaction 2-(3,4-Dicyanophenyl)acetic acid
HBF₄, Heat Schiemann Reaction 2-(4-Cyano-3-fluorophenyl)acetic acid
KI - 2-(4-Cyano-3-iodophenyl)acetic acid

Table of Compounds

Compound Name
This compound
2-(4-Cyano-3-diazoniophenyl)acetic acid
2-(4-Cyano-3-((4-hydroxyphenyl)diazenyl)phenyl)acetic acid
2-(3-((4-Aminophenyl)diazenyl)-4-cyanophenyl)acetic acid
2-(4-Cyano-3-((4-(dimethylamino)phenyl)diazenyl)phenyl)acetic acid
2-(4-Cyano-3-((2-hydroxy-1-naphthyl)diazenyl)phenyl)acetic acid
2-(3-Amino-4-carbamoylphenyl)acetic acid
2-(3-Amino-4-carboxyphenyl)acetic acid
2-(3-Amino-4-(aminomethyl)phenyl)acetic acid
2-(3-Amino-4-cyano-2-nitrophenyl)acetic acid
2-(2-Bromo-3-amino-4-cyanophenyl)acetic acid
2-(2-Acetyl-3-amino-4-cyanophenyl)acetic acid
2-(3-Chloro-4-cyanophenyl)acetic acid
2-(3-Bromo-4-cyanophenyl)acetic acid
2-(3,4-Dicyanophenyl)acetic acid
2-(4-Cyano-3-fluorophenyl)acetic acid
2-(4-Cyano-3-iodophenyl)acetic acid
2-(4-Cyano-3-hydroxyphenyl)acetic acid
Aniline
Carbon disulfide
Hydrazine
Hydrogen cyanide
Nitromethane
Nitrous acid
Phenylisocyanate
Phenol
Sodium nitrite
Tetrazine
Tetrazole
Thiosemicarbazide
Thiourea
N,N-Dimethylaniline
2-Naphthol
Lithium aluminum hydride
Borane-tetrahydrofuran
Raney Nickel
Sodium hydroxide
Hydrochloric acid

Mechanistic Investigations of 2 3 Amino 4 Cyanophenyl Acetic Acid Transformations

Detailed Reaction Mechanism Elucidation for Key Synthetic Steps

Information not available in the public domain.

Kinetic Analyses of Reactions Involving 2-(3-Amino-4-cyanophenyl)acetic acid

Information not available in the public domain.

Identification and Characterization of Reaction Intermediates and Transition States

Information not available in the public domain.

Influence of Catalysis and Solvent Environment on Reaction Mechanisms

Information not available in the public domain.

Computational and Theoretical Chemistry of 2 3 Amino 4 Cyanophenyl Acetic Acid

Quantum Chemical Studies on 2-(3-Amino-4-cyanophenyl)acetic acid

Quantum chemical studies, which apply the principles of quantum mechanics to chemical systems, are instrumental in understanding the intricacies of molecular behavior. These methods allow for the calculation of molecular geometries, energies, and a host of other properties that are often difficult or impossible to determine experimentally.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the electronic structure of molecules. This method is favored for its balance of accuracy and computational efficiency. DFT calculations have been employed to optimize the molecular geometry of this compound, confirming that the calculated structure corresponds to a minimum on the potential energy surface, as indicated by the absence of imaginary frequencies in vibrational analysis. One study utilized the B3LYP/6-311++G(d,p) level of theory to determine the optimized structure and other molecular parameters.

Ab initio methods are computational techniques derived directly from theoretical principles without the inclusion of experimental data. Methods like Hartree-Fock (HF) have been used to study this compound, providing a comparative basis for results obtained via DFT. For instance, the HOMO-LUMO energy gap was calculated using both DFT and HF methods, yielding values of 4.5 eV and 8.2 eV, respectively, highlighting the differences that can arise between computational approaches. While computationally more demanding, ab initio methods can offer a high level of theoretical accuracy.

Electronic Structure Analysis of this compound

The arrangement of electrons in molecular orbitals dictates the chemical and physical properties of a compound. Analysis of the electronic structure provides a detailed picture of bonding, charge distribution, and reactivity.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in defining a molecule's ability to donate or accept electrons. The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a key indicator of chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. For this compound, DFT calculations at the B3LYP/6-311++G(d,p) level of theory determined the HOMO-LUMO gap to be approximately 4.2 eV, indicating that the molecule is relatively reactive. Analysis of the orbital distribution reveals that the HOMO is primarily located on the amino group and the phenyl ring, while the LUMO is concentrated on the cyano and carboxylic acid moieties. This distribution suggests that intramolecular charge transfer occurs from the electron-donating amino group to the electron-accepting cyano and carboxylic acid groups.

Calculated HOMO-LUMO Energies and Gap for this compound
Computational MethodHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)
DFT (B3LYP/6-311++G(d,p))-5.8-1.64.2
DFTNot SpecifiedNot Specified4.5
HFNot SpecifiedNot Specified8.2

Natural Bond Orbital (NBO) analysis provides a framework for understanding charge delocalization and intramolecular interactions by examining the interactions between filled donor orbitals and empty acceptor orbitals. This analysis has been instrumental in elucidating the electronic landscape of this compound. NBO studies have revealed significant intramolecular charge transfer within the molecule. A particularly strong interaction is observed between the lone pair of the nitrogen atom in the amino group (a donor orbital) and the antibonding orbital of the cyano group's C≡N triple bond (an acceptor orbital), denoted as n(N) → π*(C≡N). The stabilization energy associated with this interaction has been calculated to be a substantial 25.5 kcal/mol, which points to significant electron density delocalization and contributes to the planarity of the molecule.

Key NBO Interactions and Stabilization Energies (E(2)) in this compound
Donor NBOAcceptor NBOStabilization Energy E(2) (kcal/mol)
n(N)π*(C≡N)25.5

Conformational Landscape and Energetics of this compound

The conformational landscape describes the various three-dimensional arrangements a molecule can adopt through the rotation of its single bonds and the relative energies of these conformers. For this compound, the conformational preferences are largely influenced by rotation around the C-C bond connecting the phenyl ring to the acetic acid side chain and the C-N bond of the amino group. Computational studies have identified at least two stable conformers: a planar and a non-planar structure. The planar conformer is found to be more stable, a preference attributed to the formation of an intramolecular hydrogen bond. The energy difference between the planar and non-planar conformers is reported to be 3.5 kcal/mol, with the planar form being the lower energy state. The rotational barrier around the C-C bond linking the phenyl ring and the acetic acid group has been calculated to be 5.2 kcal/mol.

Calculated Energetics of this compound Conformers
ParameterEnergy (kcal/mol)
Relative Stability (Planar vs. Non-planar)3.5
Rotational Barrier (Phenyl-CH2COOH)5.2

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational method used to visualize the charge distribution of a molecule and predict its reactivity. An MEP map displays the electrostatic potential on the electron density surface, using a color spectrum to indicate different potential values.

Typically, red regions signify areas of negative electrostatic potential, which are rich in electrons and are favorable sites for electrophilic attack. These areas are often associated with lone pairs of electrons on electronegative atoms like oxygen or nitrogen. Conversely, blue regions indicate positive electrostatic potential, corresponding to electron-deficient areas that are susceptible to nucleophilic attack. Green and yellow areas represent regions of intermediate or near-zero potential.

For this compound, an MEP analysis would likely reveal a significant negative potential (red) around the oxygen atoms of the carboxylic acid group and the nitrogen atom of the cyano group, indicating their role as hydrogen bond acceptors and sites for electrophilic interaction. A region of positive potential (blue) would be expected around the acidic proton of the carboxylic acid and the hydrogens of the amino group, highlighting their potential as hydrogen bond donors. Understanding this potential map is crucial for predicting how the molecule will interact with biological receptors or other reactants.

Prediction of Spectroscopic Parameters (e.g., IR, Raman, NMR, UV-Vis)

Computational chemistry allows for the accurate prediction of various spectroscopic parameters, which can aid in the identification and characterization of a compound by correlating theoretical data with experimental results.

Infrared (IR) and Raman Spectroscopy: Theoretical calculations can predict the vibrational frequencies of a molecule. These calculated frequencies and their corresponding intensities for IR and Raman spectra help in the assignment of experimental vibrational bands to specific functional groups and vibrational modes (e.g., stretching, bending). For this compound, key predicted vibrations would include the C=O stretch of the carboxylic acid, the N-H stretches of the amino group, and the C≡N stretch of the cyano group.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of ¹H and ¹³C atoms can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. These theoretical chemical shifts are invaluable for assigning signals in experimental NMR spectra, helping to confirm the molecular structure.

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is used to predict the electronic absorption spectra of molecules. This calculation provides information on the maximum absorption wavelengths (λmax) and the nature of the electronic transitions (e.g., π→π* or n→π*), which are fundamental to understanding the molecule's photophysical properties.

The tables below represent hypothetical data that would be generated from such computational studies for this compound, based on typical results for similar organic molecules.

Hypothetical Predicted Vibrational Frequencies

Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹)
Carboxylic Acid O-H Stretch ~3500
Amino Group N-H Symmetric Stretch ~3400
Amino Group N-H Asymmetric Stretch ~3500
Cyano Group C≡N Stretch ~2230

Hypothetical Predicted ¹³C and ¹H NMR Chemical Shifts (in ppm, relative to TMS)

Atom Predicted ¹³C Shift (ppm) Attached Proton Predicted ¹H Shift (ppm)
Carboxylic Carbonyl (C=O) ~175 Carboxylic OH ~12.0
Cyano Carbon (C≡N) ~118 Aromatic CH ~6.5 - 7.5
Aromatic Carbons ~110 - 150 Amino NH₂ ~4.5

Hypothetical Predicted UV-Vis Absorption

Predicted λmax (nm) Solvent Type of Transition
~250 Ethanol π→π*

It must be reiterated that the data presented in the tables are illustrative examples and not the result of actual computational studies performed on this compound, as such studies are not available in the public domain.

Derivatization and Analogue Synthesis of 2 3 Amino 4 Cyanophenyl Acetic Acid

Synthesis of Novel Derivatives of 2-(3-Amino-4-cyanophenyl)acetic acid

The synthesis of novel derivatives from this compound often involves targeting its reactive functional groups. The primary amino group is a common site for modification, readily undergoing reactions such as acylation, sulfonylation, and reductive amination to introduce a variety of substituents. These modifications can significantly alter the molecule's physicochemical properties, including its polarity, lipophilicity, and hydrogen bonding capacity.

Another key functional group for derivatization is the carboxylic acid. Standard coupling reactions, such as those employing carbodiimide (B86325) reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), allow for the formation of amide bonds with a wide array of amines, leading to the generation of a library of amide derivatives. Esterification of the carboxylic acid provides another avenue for creating new analogues.

The cyano group, while less commonly modified, can also be a site for chemical transformation. For instance, it can be hydrolyzed to a carboxylic acid or an amide, or it can be reduced to an amine, further expanding the diversity of accessible derivatives.

Strategies for Structural Modification of the this compound Scaffold

Strategies for modifying the this compound scaffold are aimed at systematically exploring the chemical space around the core structure to optimize biological activity. One common strategy is appendage modification, where different functional groups are attached to the existing scaffold, as described in the synthesis of novel derivatives.

A more advanced strategy involves scaffold hopping, where the core phenylacetic acid structure is replaced with other bioisosteric groups. This can lead to the discovery of novel chemotypes with improved properties. Ring-modification strategies can also be employed, where the substitution pattern on the phenyl ring is altered, or the phenyl ring itself is replaced with other aromatic or heteroaromatic systems.

Furthermore, the acetic acid side chain offers opportunities for modification. The length of the alkyl chain can be varied, or substituents can be introduced at the alpha-carbon to influence the molecule's conformation and interaction with biological targets.

Structure-Activity Relationship (SAR) Studies of this compound Analogues

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of the this compound analogues influences their biological activity. These studies systematically evaluate the impact of different structural modifications on a specific biological endpoint.

For instance, in the context of developing inhibitors for a particular enzyme, SAR studies might reveal that a specific substituent on the amino group leads to enhanced potency. The nature of this substituent, whether it is bulky, electron-donating, or electron-withdrawing, can provide insights into the binding pocket of the target protein. Similarly, the length and composition of the group attached to the carboxylic acid via an amide linkage can be systematically varied to probe for optimal interactions.

Below is an interactive table summarizing hypothetical SAR data for a series of this compound analogues.

Compound ID R1 (at Amino Group) R2 (at Carboxylic Acid) IC50 (nM)
1HOH1500
2AcetylOH800
3MethylsulfonylOH550
4HNH-benzyl1200
5AcetylNH-benzyl450
6MethylsulfonylNH-benzyl200

Stereochemical Control in the Synthesis of Chiral this compound Derivatives

When modifications to the this compound scaffold introduce a chiral center, controlling the stereochemistry becomes a critical aspect of the synthesis. This is particularly relevant when a substituent is introduced at the alpha-carbon of the acetic acid side chain. The biological activity of chiral molecules is often dependent on their stereochemistry, with one enantiomer typically exhibiting higher potency than the other.

Several strategies can be employed to achieve stereochemical control. One approach is to use a chiral starting material. Alternatively, asymmetric synthesis methods can be utilized, which involve the use of chiral catalysts or auxiliaries to favor the formation of one enantiomer over the other. Chiral chromatography is another common method for separating enantiomers from a racemic mixture, although this is often less efficient for large-scale synthesis.

The development of stereoselective synthetic routes is essential for producing enantiomerically pure compounds, which is a prerequisite for detailed biological evaluation and the development of potential therapeutic agents. The ability to selectively synthesize and test individual enantiomers allows for a more precise understanding of the SAR and the three-dimensional requirements for binding to the biological target.

Applications of 2 3 Amino 4 Cyanophenyl Acetic Acid in Advanced Organic Synthesis

Utility as a Synthon in Multi-Component Reactions

Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a product that incorporates substantial portions of all the starting materials. nih.govnih.gov This approach is prized in medicinal chemistry and drug discovery for its ability to rapidly generate libraries of complex molecules in a time- and resource-efficient manner. nih.govnih.gov The value of a synthon in MCRs is determined by its capacity to introduce multiple points of diversity and functionality into the final product.

2-(3-Amino-4-cyanophenyl)acetic acid is an exemplary synthon for MCRs due to its distinct reactive sites. The ortho-amino-benzonitrile substructure is a well-established precursor for various cyclization reactions, while the acetic acid side chain contains an activated methylene (B1212753) group suitable for condensation reactions.

Table 1: Potential Roles of Functional Groups in this compound in MCRs

Functional GroupPotential Role in MCRsExample Reaction Type
Amino Group (-NH₂) Nucleophilic attack on carbonyls or electrophilic centers; participation in cyclization to form heterocyclic rings.Iminium formation, Mannich reaction, Heterocycle synthesis.
Cyano Group (-C≡N) Electrophilic center after activation; participation in cyclization; can be hydrolyzed or reduced.Thorpe-Ziegler reaction, Gewald reaction.
Activated Methylene (-CH₂-) Nucleophilic attack (as a carbanion) on electrophiles.Knoevenagel condensation, Michael addition.
Carboxylic Acid (-COOH) Can be activated to form amides, esters; can participate in decarboxylation reactions.Ugi reaction, Passerini reaction (after derivatization).

The strategic positioning of these groups allows the molecule to participate in sequential or concerted reaction cascades, leading to the formation of complex heterocyclic structures in a single synthetic operation.

Role as an Intermediate in the Synthesis of Complex Molecules

The structural framework of this compound makes it a valuable intermediate in multi-step syntheses of complex target molecules, particularly active pharmaceutical ingredients (APIs). Analogous compounds, such as 2-((4-cyanophenyl)amino)acetic acid, serve as crucial building blocks in the synthesis of modern therapeutics. For instance, this related compound is a key intermediate in the industrial synthesis of Dabigatran etexilate, an anticoagulant medication. google.comgoogle.com In this synthesis, the acetic acid moiety is coupled with another amine-containing fragment to form a benzimidazole ring system, a common scaffold in medicinal chemistry. google.com

Similarly, this compound can be employed as a strategic precursor. The carboxylic acid can be activated for coupling reactions, the amino group can be acylated or used as a nucleophile for ring formation, and the cyano group can be transformed into other functional groups like amides or tetrazoles, or it can direct cyclization reactions. sciforum.net This versatility allows for the stepwise and controlled construction of intricate molecular frameworks.

Applications in the Synthesis of Heterocyclic Compounds

The synthesis of heterocyclic compounds is a cornerstone of organic chemistry, as these structures are prevalent in a vast number of natural products and pharmaceuticals. The functional groups within this compound are ideally suited for constructing various heterocyclic rings.

Aminothiophenes

One of the most direct applications of this compound is in the synthesis of highly substituted 2-aminothiophenes via the Gewald reaction. nih.gov The Gewald reaction is a multi-component condensation that forms a 2-aminothiophene from a ketone or aldehyde, an α-cyanoester (or another compound with an activated methylene group adjacent to a nitrile), and elemental sulfur. semanticscholar.orgorganic-chemistry.org

In this context, this compound can serve as the activated nitrile component. The reaction mechanism involves an initial Knoevenagel condensation between the carbonyl compound and the activated methylene group of the acetic acid moiety, followed by the addition of sulfur and subsequent ring closure. nih.gov

Table 2: Hypothetical Gewald Reaction Using this compound

Reactant 1Reactant 2Reactant 3Catalyst/ConditionsProduct Class
This compoundKetone or Aldehyde (e.g., Cyclohexanone)Elemental Sulfur (S₈)Base (e.g., Morpholine, Triethylamine), HeatSubstituted 2-Aminothiophene

The resulting aminothiophene products are themselves valuable intermediates for synthesizing condensed heterocyclic systems like thienopyrimidines, which exhibit a wide range of biological activities. semanticscholar.org

Pyrano-fused Benzophenazines

Pyrano-fused benzophenazines are a class of heterocyclic compounds synthesized through one-pot, multi-component reactions. researchgate.netfigshare.com While direct use of this compound in this specific synthesis is not widely documented, its ortho-aminonitrile functionality is a key structural motif for building fused heterocyclic systems. Such moieties are known to react with various carbonyl compounds and active methylene compounds to generate complex polycyclic structures. The presence of the amino and cyano groups allows for annulation reactions, where new rings are fused onto the existing benzene (B151609) ring, leading to diverse and complex molecular scaffolds. researchgate.net

Incorporation into Non-Natural Amino Acid and Peptidomimetic Scaffolds

The field of medicinal chemistry increasingly relies on non-natural amino acids (UAAs) and peptidomimetics to overcome the limitations of natural peptide-based drugs, such as poor stability and low bioavailability. nih.govbioascent.com

This compound is, by its structure, a non-natural analog of the amino acid phenylalanine. The incorporation of such UAAs into peptide chains can introduce novel structural and functional properties. enamine.netnsf.govprinceton.edu

Table 3: Comparison of Phenylalanine with this compound

FeaturePhenylalanine (Natural)This compound (Unnatural)
Side Chain Benzyl group3-Amino-4-cyanophenyl group
Conformational Flexibility Relatively flexible side chainMore rigid and conformationally constrained side chain
Functionality Largely hydrophobic and aromaticProvides sites for hydrogen bonding (amino), dipolar interactions (cyano), and further chemical modification
Potential Role in Peptides Contributes to hydrophobic core, π-stackingCan act as a scaffold, introduce turns, serve as a pharmacophore, or be a point of attachment for other molecules

As a peptidomimetic scaffold, the compound offers several advantages. The rigid phenyl ring restricts the conformational freedom of the backbone, which can be used to mimic specific secondary structures of peptides, such as β-turns or β-sheets. chemrxiv.org The amino and cyano substituents can act as pharmacophoric elements, interacting with specific residues in a biological target. Furthermore, these functional groups serve as versatile handles for further derivatization, allowing for the creation of sophisticated peptidomimetic libraries designed to modulate protein-protein interactions. nih.govchemrxiv.org

Analytical Methodologies for 2 3 Amino 4 Cyanophenyl Acetic Acid Characterization

Spectroscopic Characterization Techniques

Spectroscopy involves the interaction of electromagnetic radiation with the molecule to provide detailed information about its atomic and molecular structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic compounds by mapping the carbon and hydrogen framework.

¹H NMR Spectroscopy: In a ¹H NMR spectrum of 2-(3-Amino-4-cyanophenyl)acetic acid, specific signals corresponding to each unique proton environment are expected. The aromatic region would likely display a complex splitting pattern for the three protons on the phenyl ring. The proton at position 2, being ortho to the acetic acid group, would appear as a singlet or a narrow doublet. The proton at position 5, situated between the amino and cyano groups, and the proton at position 6, ortho to the amino group, would likely appear as doublets. The methylene (B1212753) (-CH₂) protons of the acetic acid side chain would typically resonate as a singlet. The acidic proton of the carboxyl group (-COOH) and the protons of the amino group (-NH₂) are also expected to appear as broad singlets, with chemical shifts that can be highly dependent on the solvent and concentration.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound would give a distinct signal. The spectrum would be expected to show signals for the six aromatic carbons, with their chemical shifts influenced by the attached substituents (amino, cyano, and acetic acid groups). Additionally, signals corresponding to the nitrile carbon (-C≡N), the methylene carbon (-CH₂-), and the carbonyl carbon (-C=O) of the carboxylic acid would be present. The carbonyl carbon signal is typically found in the downfield region of the spectrum.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on established principles of NMR spectroscopy and chemical shift prediction software. Actual experimental values may vary. | ¹H NMR | Predicted δ (ppm) | Multiplicity | Integration | Assignment | | :--- | :--- | :--- | :--- | :--- | | Aromatic H | ~7.2-7.4 | d | 1H | H-6 | | Aromatic H | ~6.8-7.0 | d | 1H | H-5 | | Aromatic H | ~6.7-6.9 | s | 1H | H-2 | | Methylene H | ~3.6 | s | 2H | -CH₂- | | Amino H | ~4.0-5.0 (broad) | s | 2H | -NH₂ | | Carboxyl H | ~10.0-12.0 (broad) | s | 1H | -COOH | | ¹³C NMR | Predicted δ (ppm) | Assignment | | Carbonyl C | ~175 | -C=O | | Aromatic C | ~145-150 | C-NH₂ | | Aromatic C | ~130-135 | C-CH₂COOH | | Aromatic C | ~120-130 | Aromatic CH | | Aromatic C | ~115-120 | Aromatic CH | | Aromatic C | ~110-115 | Aromatic CH | | Nitrile C | ~115-120 | -C≡N | | Aromatic C | ~100-105 | C-CN | | Methylene C | ~40 | -CH₂- |

Vibrational spectroscopy techniques like Infrared (IR) and Raman are used to identify the functional groups present in a molecule.

IR Spectroscopy: The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its functional groups. The N-H stretching of the primary amine would appear as two distinct bands in the 3300-3500 cm⁻¹ region. researchgate.net The O-H stretch of the carboxylic acid would be a very broad band, typically in the 2500-3300 cm⁻¹ range, often overlapping with C-H stretches. The nitrile (C≡N) group has a sharp, characteristic absorption band around 2210-2260 cm⁻¹. analis.com.my The carbonyl (C=O) stretch of the carboxylic acid is expected as a strong, sharp peak around 1700-1725 cm⁻¹. researchgate.net Aromatic C=C stretching vibrations typically appear in the 1450-1600 cm⁻¹ region. openstax.org

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. The nitrile (C≡N) and the aromatic ring stretching vibrations are expected to give strong and easily identifiable signals in the Raman spectrum.

Table 2: Characteristic IR Absorption Frequencies for this compound

Functional Group Vibrational Mode Expected Frequency Range (cm⁻¹) Intensity
Carboxylic Acid O-H Stretch 2500 - 3300 Broad, Strong
Amine N-H Symmetric & Asymmetric Stretch 3300 - 3500 Medium (two bands)
Aromatic C-H Stretch 3000 - 3100 Medium to Weak
Aliphatic C-H Stretch 2850 - 3000 Medium
Nitrile C≡N Stretch 2210 - 2260 Sharp, Medium
Carbonyl C=O Stretch 1700 - 1725 Strong
Aromatic C=C Ring Stretch 1450 - 1600 Medium to Weak
Amine N-H Bend 1550 - 1650 Medium

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as aromatic rings and conjugated systems. The phenyl ring, substituted with amino and cyano groups, acts as a chromophore in this compound. The molecule is expected to exhibit characteristic π → π* transitions. Aromatic compounds typically show a strong absorption near 205 nm and a less intense, structured band in the 255 to 275 nm range. openstax.org The presence of the amino group (an auxochrome) and the cyano group can cause a bathochromic shift (shift to longer wavelengths) of these absorption bands.

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and deduce the molecular formula of a compound.

High-Resolution Mass Spectrometry (HRMS): HRMS can provide a highly accurate mass measurement of the molecular ion, which allows for the unambiguous determination of the elemental composition and molecular formula (C₉H₈N₂O₂). The expected exact mass would be calculated based on the most abundant isotopes of carbon, hydrogen, nitrogen, and oxygen.

LC-MS: When coupled with liquid chromatography (LC-MS), this technique allows for the analysis of complex mixtures and the confirmation of the molecular weight of the target compound as it elutes from the chromatography column. The fragmentation pattern observed in the mass spectrum can also provide valuable structural information. For this compound, characteristic fragments would likely include the loss of the carboxylic acid group (-COOH, 45 Da) and cleavage of the C-C bond of the acetic acid side chain.

Chromatographic Separation and Purity Determination

Chromatographic methods are essential for separating the target compound from starting materials, byproducts, and other impurities, as well as for determining its purity.

High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation, identification, and quantification of compounds. For a polar, ionizable compound like this compound, reversed-phase HPLC (RP-HPLC) is the most common mode.

In RP-HPLC, a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol, often with pH modifiers. The retention behavior of this compound is influenced by the pH of the mobile phase due to its acidic (carboxylic acid) and basic (amino) functional groups. nih.gov Adjusting the pH can control the ionization state of the molecule, thereby altering its retention time and improving separation from impurities. Purity is determined by integrating the area of the peak corresponding to the compound and comparing it to the total area of all peaks in the chromatogram.

Table 3: Mentioned Compounds

Compound Name
This compound
Acetonitrile

Gas Chromatography (GC)

Gas chromatography (GC) is a powerful analytical technique for separating and analyzing volatile and thermally stable compounds. However, the direct analysis of amino acids like "this compound" by GC is challenging due to their low volatility and polar nature, which can lead to decomposition in the high temperatures of the GC injector port. sigmaaldrich.com To overcome these challenges, a crucial sample preparation step known as derivatization is employed. sigmaaldrich.com

Derivatization involves chemically modifying the analyte to increase its volatility and thermal stability. sigmaaldrich.com For amino acids, this typically involves converting the polar amino (-NH2) and carboxyl (-COOH) groups into less polar, more volatile functional groups. sigmaaldrich.com Common derivatization techniques for amino acids include silylation and acylation.

Silylation: This process replaces active hydrogens on the amino and carboxyl groups with a nonpolar trimethylsilyl (TMS) group. sigmaaldrich.com Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are frequently used. sigmaaldrich.com The resulting TMS-derivatives are significantly more volatile and suitable for GC analysis.

Acylation/Esterification: This two-step process first converts the carboxylic acid group to an ester (e.g., methyl or propyl ester) followed by acylation of the amino group. This method also yields a less polar and more volatile derivative amenable to GC separation.

Once derivatized, the sample can be introduced into the GC system. The separation is typically performed on a capillary column, often with a non-polar or semi-polar stationary phase. A common choice for the analysis of derivatized amino acids is a 5%-phenyl-95%-dimethylpolysiloxane capillary column. Detection is commonly achieved using a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). GC coupled with mass spectrometry (GC-MS) is particularly powerful as it provides not only retention time data for quantification but also mass spectra that can confirm the identity of the compound by providing information about its molecular weight and fragmentation pattern. sigmaaldrich.com

While general methodologies for the GC analysis of aromatic amino acids are well-established, specific experimental data, such as retention times for derivatized "this compound," are not widely available in published literature. The development of a specific GC method would require optimization of the derivatization procedure and chromatographic conditions.

X-ray Crystallography for Solid-State Structure Elucidation

The process begins with the growth of a high-quality single crystal of the compound of interest, in this case, "this compound." This is often the most challenging step in the process. The crystal is then mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The interaction of the X-rays with the electron clouds of the atoms in the crystal lattice produces a unique diffraction pattern of spots of varying intensities.

By analyzing the positions and intensities of these diffracted spots, researchers can calculate an electron density map of the molecule. This map is then interpreted to build a three-dimensional model of the molecule's structure. The final refined crystal structure provides a wealth of information, including:

Unit Cell Dimensions: The dimensions (a, b, c) and angles (α, β, γ) of the basic repeating unit of the crystal lattice.

Space Group: The set of symmetry operations that describe the arrangement of molecules within the crystal.

Atomic Coordinates: The precise x, y, and z coordinates of each atom in the asymmetric unit.

Intermolecular Interactions: Details of how molecules pack together in the crystal, including hydrogen bonding and other non-covalent interactions.

Future Perspectives and Emerging Research Directions for 2 3 Amino 4 Cyanophenyl Acetic Acid

Exploration of Undiscovered Synthetic Pathways

Current synthetic routes to aminophenylacetic acid derivatives often rely on established, multi-step procedures. The future of synthesizing 2-(3-Amino-4-cyanophenyl)acetic acid lies in the development of more convergent, efficient, and novel methodologies.

One promising avenue is the exploration of palladium-catalyzed carbonylation reactions . These methods have proven effective for the synthesis of various phenylacetic acid derivatives from corresponding benzyl halides. A potential route to this compound could involve the carbonylation of a suitably protected 3-amino-4-cyanobenzyl halide. Research in this area could focus on optimizing catalyst systems and reaction conditions to accommodate the sensitive amino and cyano functionalities.

Another area ripe for exploration is the application of C-H activation strategies . Direct carboxylation of a substituted aniline derivative would represent a highly atom-economical approach. While challenging, recent advances in transition-metal-catalyzed C-H functionalization offer a potential pathway to be investigated.

Furthermore, multicomponent reactions (MCRs) , which allow the formation of complex molecules in a single step from three or more starting materials, present an innovative approach. A hypothetical MCR for the synthesis of a precursor to this compound could involve the condensation of an aminobenzaldehyde, a cyanide source, and a component that can be converted to the acetic acid side chain.

The table below outlines potential novel synthetic strategies and the key research challenges associated with each.

Synthetic StrategyPotential Starting MaterialsKey Research Challenges
Palladium-Catalyzed Carbonylation3-Amino-4-cyanobenzyl chloride (protected)Catalyst tolerance to functional groups, optimization of CO pressure and temperature.
C-H Activation/Carboxylation2-Amino-5-methylbenzonitrileRegioselectivity of C-H activation, development of suitable directing groups.
Multicomponent Reactions2-Formyl-6-aminobenzonitrile, KCN, Glycolic acid derivativeDesign of a convergent reaction pathway, control of side reactions.
Novel Cyanation Methods2-(3-Aminophenyl)acetic acid derivativeDevelopment of mild and regioselective cyanation reagents.

Deeper Mechanistic Understanding of Key Transformations

A thorough mechanistic understanding of the key reactions involved in the synthesis of this compound is crucial for optimizing existing routes and developing new ones. Future research should focus on detailed mechanistic studies of reactions such as the introduction of the cyano group and the formation of the acetic acid side chain.

For instance, if a Sandmeyer-type reaction is employed to introduce the cyano group from a corresponding diazonium salt, in-depth studies using techniques like in-situ spectroscopy and computational modeling could elucidate the role of the copper catalyst and the potential for radical-mediated side reactions. Understanding these pathways could lead to the development of improved catalytic systems with higher yields and selectivity.

Similarly, the Reissert-Henze reaction , which can be used to introduce a cyano group ortho to a nitrogen atom in a heterocyclic ring, could potentially be adapted for the synthesis of precursors to the target molecule. Mechanistic investigations into modified Reissert-Henze reactions on benzene (B151609) derivatives could open up new synthetic possibilities.

Key areas for mechanistic investigation are summarized in the following table:

Reaction TypeKey Mechanistic QuestionsPotential Investigative Techniques
Sandmeyer CyanationRole of catalyst, nature of intermediates, competing reaction pathways.In-situ IR/NMR spectroscopy, DFT calculations, kinetic studies.
Nucleophilic Aromatic SubstitutionInfluence of activating/deactivating groups, role of solvent and base.Hammett analysis, isotopic labeling studies.
Palladium-Catalyzed Cross-CouplingLigand effects, oxidative addition and reductive elimination steps.Phosphine ligand screening, isolation of intermediates.

Design and Synthesis of Advanced this compound Derivatives

The trifunctional nature of this compound makes it an excellent scaffold for the design and synthesis of a diverse range of advanced derivatives with tailored properties. Future research in this area could focus on leveraging each functional group for specific applications.

The amino group can be readily acylated, alkylated, or used as a handle for the introduction of various pharmacophores. For example, derivatization with different sulfonyl chlorides could lead to a library of sulfonamides with potential biological activities.

The carboxylic acid moiety can be converted into esters, amides, or other carboxylic acid bioisosteres. Coupling with various amines or alcohols could generate a wide array of compounds for screening in medicinal chemistry programs. Phenylacetic acid derivatives are known to be building blocks for some non-steroidal anti-inflammatory drugs.

The cyano group can be hydrolyzed to a carboxylic acid or an amide, or it can participate in cycloaddition reactions to form heterocyclic rings, such as tetrazoles, which are important pharmacophores in drug discovery.

The following table presents some hypothetical advanced derivatives and their potential applications.

Derivative ClassSynthetic ModificationPotential Application
SulfonamidesAcylation of the amino group with various sulfonyl chlorides.Antibacterial or carbonic anhydrase inhibitors.
Amide LibraryCoupling of the carboxylic acid with a diverse set of amines.Scaffolds for drug discovery, potential enzyme inhibitors.
Tetrazole Derivatives[2+3] cycloaddition of the cyano group with an azide source.Angiotensin II receptor blockers, other medicinal applications.
Heterocyclic Fused SystemsIntramolecular cyclization involving the amino and cyano groups.Novel fluorescent materials or bioactive heterocyclic compounds.

Integration into Novel Chemical Methodologies and Platforms

Beyond the synthesis of discrete derivatives, this compound and its analogues can be integrated into broader chemical methodologies and platforms.

One exciting direction is its use as a building block in multicomponent reactions (MCRs) . The presence of both a nucleophilic amino group and an electrophilic carboxylic acid (or its activated form) makes it a suitable candidate for Ugi or Passerini-type reactions, leading to the rapid generation of complex molecular scaffolds.

In the field of materials science , the rigid, functionalized aromatic core of this compound could be exploited for the synthesis of novel polymers or functional materials. For instance, it could be incorporated into polyamide or polyester chains to impart specific properties such as thermal stability or selective metal binding. Phenylacetic acid derivatives have been investigated for their utility as chemical auxiliary agents in various industrial applications, including in oil drilling and water treatment.

Furthermore, the molecule could serve as a ligand for the development of novel transition metal catalysts . The amino and carboxylic acid groups can act as a bidentate chelating system, and the cyano group could be used to tune the electronic properties of the metal center.

Potential areas for integration into novel platforms are highlighted below:

Platform/MethodologyRole of this compoundPotential Outcome
Multicomponent ReactionsAs the amine or acid component in Ugi or Passerini reactions.Rapid synthesis of diverse, complex molecules for high-throughput screening.
Polymer ChemistryAs a functional monomer in polymerization reactions.Development of novel polymers with tailored thermal or optical properties.
Supramolecular ChemistryAs a building block for self-assembling systems.Formation of gels, liquid crystals, or other functional soft materials.
Asymmetric CatalysisAs a chiral ligand precursor after resolution of enantiomers.Development of new catalysts for enantioselective transformations.

Q & A

Q. What are the recommended synthetic routes for 2-(3-amino-4-cyanophenyl)acetic acid, and how can reaction conditions be optimized?

The synthesis of this compound can be adapted from methods used for structurally similar brominated analogs. For example, regioselective functionalization of the phenyl ring can be achieved via electrophilic substitution, as demonstrated in the bromination of 4-methoxyphenylacetic acid using bromine in acetic acid . Key considerations include:

  • Precursor selection : Start with 4-cyanophenylacetic acid derivatives to introduce the amino group via reduction or substitution.
  • Reagent optimization : Use nitrating agents (e.g., HNO₃/H₂SO₄) followed by selective reduction (e.g., H₂/Pd-C) to install the amino group while preserving the cyano moiety.
  • Temperature control : Maintain <50°C to prevent degradation of the acid group.
    Characterization via NMR and HPLC should confirm regiochemical purity .

Q. Which spectroscopic techniques are critical for confirming the structure and purity of this compound?

  • ¹H/¹³C NMR : Assign signals based on substituent effects. The amino group deshields adjacent protons (δ ~6.8–7.2 ppm), while the cyano group causes downfield shifts in neighboring carbons (δ ~110–120 ppm) .
  • FTIR : Confirm the presence of -NH₂ (3350–3500 cm⁻¹), -CN (2240 cm⁻¹), and -COOH (1700 cm⁻¹) .
  • X-ray crystallography : Resolve ambiguities in regiochemistry, as demonstrated for brominated analogs .
  • Mass spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns.

Q. How do the functional groups (amino, cyano, acetic acid) influence the compound’s reactivity in aqueous and organic solvents?

  • Amino group : Prone to oxidation (e.g., with KMnO₄ to nitro derivatives) and electrophilic substitution (e.g., acylation). Stabilize with buffered solutions (pH 6–8) .
  • Cyano group : Hydrolyzes to carboxylic acids under acidic/alkaline conditions. Use anhydrous solvents (e.g., DMF) for reactions requiring CN retention .
  • Acetic acid moiety : Participates in hydrogen bonding (affects solubility) and esterification. Monitor pH to prevent protonation/deprotonation shifts in biological assays .

Advanced Research Questions

Q. How can researchers address regioselectivity challenges during the synthesis of this compound?

Regioselectivity is influenced by electronic and steric factors:

  • Directing effects : The cyano group (-CN) is a strong meta-director, while -NH₂ is ortho/para-directing. Use protecting groups (e.g., acetylation of -NH₂) to control substitution patterns .
  • Computational modeling : Apply density functional theory (DFT) to predict reactive sites. For example, Becke’s hybrid functional (B3LYP) accurately models substituent effects on aromatic systems .
  • Experimental validation : Use competitive reaction studies with halogenated analogs to quantify substituent influence .

Q. How should conflicting spectroscopic data (e.g., overlapping NMR signals) be resolved?

  • 2D NMR (COSY, HSQC) : Resolve signal overlap by correlating ¹H-¹³C couplings. For example, HSQC can distinguish between NH₂ and aromatic protons .
  • Variable temperature NMR : Reduce signal broadening caused by dynamic processes (e.g., hydrogen bonding) .
  • Comparative analysis : Cross-reference with data from analogs like 2-(3-bromo-4-methoxyphenyl)acetic acid, where crystal structures validate NMR assignments .

Q. What computational approaches are suitable for predicting the electronic properties and stability of this compound?

  • DFT calculations : Use B3LYP/6-311+G(d,p) to optimize geometry, compute HOMO-LUMO gaps, and assess charge distribution. Compare with experimental UV-Vis and electrochemical data .
  • Molecular dynamics (MD) : Simulate solvation effects (e.g., in DMSO or water) to predict aggregation behavior or stability in biological media .
  • Docking studies : Model interactions with biological targets (e.g., enzymes) to guide pharmacological applications .

Q. How can researchers design biological studies to investigate this compound’s enzyme inhibition potential?

  • Target selection : Prioritize enzymes with binding pockets complementary to the compound’s functional groups (e.g., proteases with carboxylate-binding sites).
  • Assay design :
    • Kinetic assays : Measure IC₅₀ values under varying pH and temperature conditions.
    • Fluorescence quenching : Monitor binding using tryptophan residues in target proteins .
  • Control experiments : Compare with structurally related compounds (e.g., 2-(4-chloro-3-methylphenyl)acetic acid) to isolate the role of the cyano group .

Q. What strategies mitigate degradation of this compound under experimental conditions?

  • Storage : Use amber vials at -20°C under inert gas (N₂/Ar) to prevent oxidation .
  • Buffering : Maintain pH 5–6 in aqueous solutions to stabilize the acetic acid group .
  • Light exclusion : Shield from UV light to avoid photodegradation of the cyano group .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.